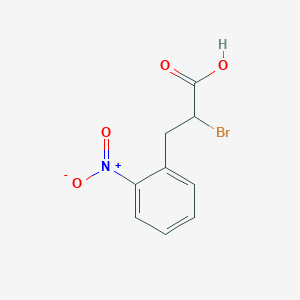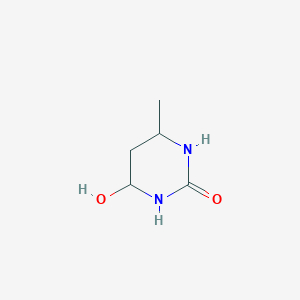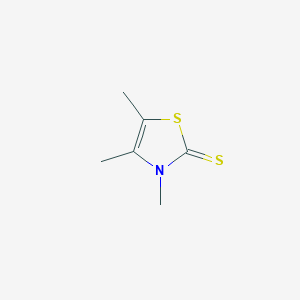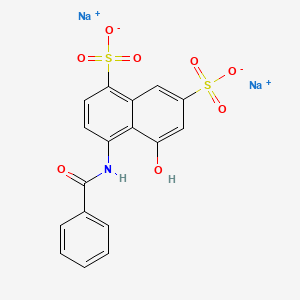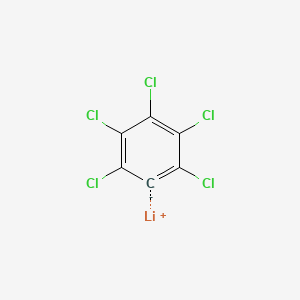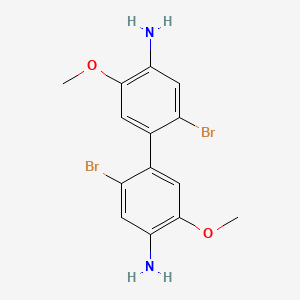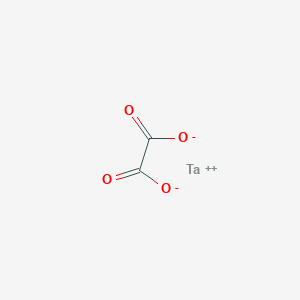
Oxalic acid, tantalum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, tantalum salt is a compound formed by the reaction of oxalic acid with tantalum. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid with the formula ( \text{C}_2\text{H}_2\text{O}_4 ). Tantalum is a transition metal known for its high melting point and resistance to corrosion. The combination of these two substances results in a compound with unique properties and applications, particularly in the field of materials science and chemical engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of oxalic acid, tantalum salt typically involves the reaction of oxalic acid with a tantalum-containing precursor. One common method is the reaction of tantalum pentachloride (( \text{TaCl}_5 )) with oxalic acid in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of tantalum metal or tantalum oxide (( \text{Ta}_2\text{O}_5 )) as starting materials. These are reacted with oxalic acid under specific conditions to produce the salt. The process may include steps such as dissolution, precipitation, and purification to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Oxalic acid, tantalum salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of tantalum oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of tantalum ions to lower oxidation states.
Substitution: The oxalate ligands in the compound can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (( \text{H}_2\text{O}_2 )) and nitric acid (( \text{HNO}_3 )).
Reduction: Reducing agents such as sodium borohydride (( \text{NaBH}_4 )) or hydrazine (( \text{N}_2\text{H}_4 )) can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonium citrate or other complexing agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce various tantalum complexes.
Applications De Recherche Scientifique
Oxalic acid, tantalum salt has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of tantalum-based materials and as a precursor for other tantalum compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studies involving metal ion transport and storage.
Medicine: Research into the biomedical applications of tantalum compounds includes their use in medical implants and diagnostic imaging.
Mécanisme D'action
The mechanism by which oxalic acid, tantalum salt exerts its effects involves the formation of stable complexes between oxalic acid and tantalum ions. These complexes can interact with various molecular targets, depending on the specific application. For example, in CMP, the complexation of oxalic acid with tantalum enhances the removal rate and surface quality of tantalum films .
Comparaison Avec Des Composés Similaires
Oxalic Acid, Niobium Salt: Similar to tantalum, niobium forms stable complexes with oxalic acid, and these compounds have comparable applications in materials science.
Oxalic Acid, Titanium Salt: Titanium oxalate complexes are used in similar contexts, particularly in the synthesis of advanced materials.
Oxalic Acid, Zirconium Salt: Zirconium oxalate is another related compound with applications in ceramics and catalysis.
Uniqueness: Oxalic acid, tantalum salt is unique due to the specific properties of tantalum, such as its high melting point, corrosion resistance, and ability to form stable complexes. These properties make it particularly valuable in high-performance applications, such as semiconductor manufacturing and advanced material synthesis.
Propriétés
Numéro CAS |
21348-60-7 |
|---|---|
Formule moléculaire |
C2O4Ta |
Poids moléculaire |
268.97 g/mol |
Nom IUPAC |
oxalate;tantalum(2+) |
InChI |
InChI=1S/C2H2O4.Ta/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Clé InChI |
KEOTXBYRHDPUMK-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].[Ta+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14716299.png)
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
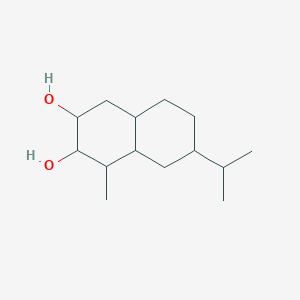

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
